molecular formula C16H18N2O4S B4721170 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide

2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide

Cat. No. B4721170
M. Wt: 334.4 g/mol
InChI Key: LVBMIPMQPNVNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide, also known as DMSPA, is a chemical compound that has been extensively researched for its potential applications in various fields of science.

Mechanism of Action

2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX enzymes, 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide reduces inflammation, pain, and fever. 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide also acts as a fluorescent probe by binding to specific proteins and emitting light upon excitation.
Biochemical and Physiological Effects:
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide has several advantages for use in lab experiments. It is easy to synthesize, has high purity, and is stable under ambient conditions. 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide is also fluorescent, making it useful for imaging biological systems. However, one limitation of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide. One potential direction is the development of new drugs based on the structure of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide for the treatment of various diseases. Another direction is the exploration of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide as a fluorescent probe for the imaging of biological systems. Additionally, further research is needed to understand the potential toxicity of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide and its effects on human health.

Scientific Research Applications

2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide has been extensively researched for its potential applications in various fields of science. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide has also been investigated for its potential use as a fluorescent probe for imaging biological systems. Additionally, 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide has been explored for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-10-8-14(9-11-15)22-12-16(19)17-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBMIPMQPNVNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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